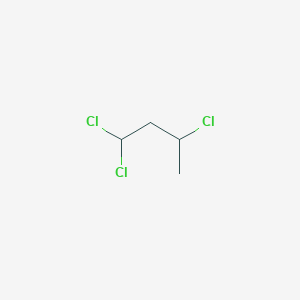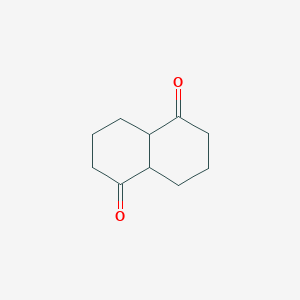![molecular formula C15H12O3 B076455 2-Isopropylnaphtho[2,3-b]furan-4,9-dione CAS No. 13019-43-7](/img/structure/B76455.png)
2-Isopropylnaphtho[2,3-b]furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylnaphtho[2,3-b]furan-4,9-dione, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
作用機序
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. β-lapachone undergoes a two-electron reduction to form a hydroquinone, which can then undergo a one-electron oxidation to form ROS. The generation of ROS leads to oxidative stress and DNA damage, ultimately resulting in cell death. In addition, β-lapachone has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a role in detoxifying quinones and preventing oxidative stress.
生化学的および生理学的効果
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
One advantage of using β-lapachone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in normal cells, making it a potential therapeutic agent with minimal side effects. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. However, one limitation of using β-lapachone in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of β-lapachone. One direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the exploration of its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of β-lapachone with other therapeutic agents, such as radiation and chemotherapy, should be further explored to determine its potential as a combination therapy. Finally, the identification of biomarkers that predict the response to β-lapachone treatment should be further investigated to improve patient selection and treatment outcomes.
合成法
The synthesis of β-lapachone can be achieved through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. One of the most common methods is chemical synthesis, which involves the reaction of 1,2-naphthoquinone with isopropylamine in the presence of a reducing agent. Microbial fermentation involves the use of microorganisms to produce β-lapachone from simple substrates. Extraction from natural sources, such as the lapacho tree, involves the isolation and purification of β-lapachone from the bark of the tree.
科学的研究の応用
β-lapachone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and antimicrobial properties. In cancer research, β-lapachone has been shown to induce cell death in various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties, making it a potential treatment for various infections.
特性
CAS番号 |
13019-43-7 |
|---|---|
製品名 |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
2-propan-2-ylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-8H,1-2H3 |
InChIキー |
FCFUHTATCQCHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
ピクトグラム |
Irritant |
同義語 |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



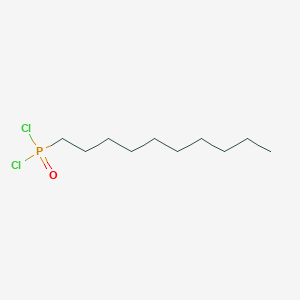


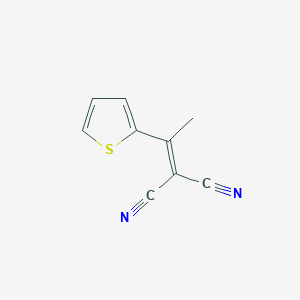
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
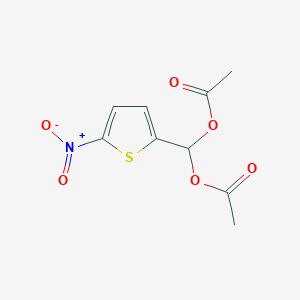
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
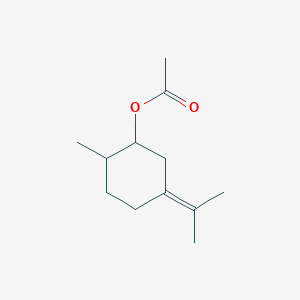
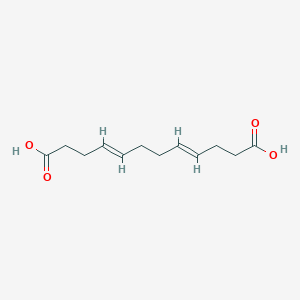
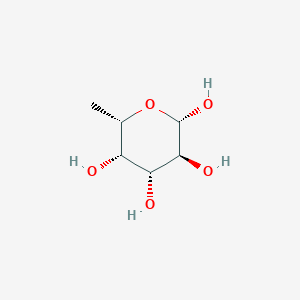
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)

